N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

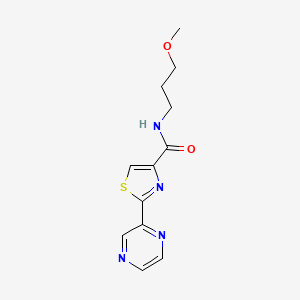

N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic thiazole-derived compound featuring a pyrazine heterocycle at the 2-position of the thiazole core and a 3-methoxypropyl substituent on the carboxamide group. The thiazole scaffold is widely explored in medicinal and agrochemical research due to its versatility in hydrogen bonding, π-π stacking, and metabolic stability.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-18-6-2-3-15-11(17)10-8-19-12(16-10)9-7-13-4-5-14-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQZXPNNQUANIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using pyrazine derivatives.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached via an alkylation reaction using 3-methoxypropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: It can be explored for its potential therapeutic effects in treating various diseases.

Industry: The compound may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The pyrazine ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Key Observations :

- Pyrazine vs. Pyridylpyrazole () : The target’s pyrazine ring may offer stronger hydrogen-bonding capacity compared to the halogenated pyridylpyrazole in 7d, which is critical for insecticidal activity .

- Methoxypropyl vs. Cyclic Amines () : Linear methoxypropyl chains (target) likely improve solubility over bulky cyclic amines (e.g., compound 53), but cyclic groups enhance target selectivity .

- Halogenation () : Bromo/chloro groups in 7d-7j increase molecular weight and lipophilicity, favoring agrochemical applications, whereas the target’s lack of halogens may align with therapeutic uses .

Biological Activity

N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivatives class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

- Name: this compound

- Molecular Formula: C_{12}H_{14}N_{4}O_{2}S

- CAS Number: 1234866-74-0

The compound features a thiazole ring, a pyrazine moiety, and a methoxypropyl side chain, which may contribute to its diverse biological properties. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in developing therapeutic agents.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole and pyrazine rings may enhance binding affinity and specificity, influencing various biological pathways.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with specific receptors, altering cellular signaling processes.

Other Biological Activities

Thiazole derivatives have also been explored for their anti-inflammatory and antimicrobial properties. The presence of the pyrazine ring in this compound may enhance these effects, although specific studies are required to confirm these activities.

Case Studies

-

Study on Thiazole Derivatives:

A study synthesized a series of thiazole compounds and evaluated their cytotoxicity across 60 different human tumor cell lines. The results indicated that certain derivatives exhibited over 60% growth inhibition in multiple cancer types, suggesting that modifications in the thiazole structure can significantly affect biological activity . -

Molecular Modeling Studies:

Computational studies have been conducted to analyze the binding interactions of thiazole derivatives with their targets. These studies help predict the efficacy and potential therapeutic applications of compounds like this compound based on structural similarities with known active compounds .

Comparative Analysis

Comparison with Similar Compounds:

this compound can be compared with other thiazole and pyrazine-containing compounds to assess its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Thiazole-4-carboxamides | Thiazole derivative | Anticancer |

| Pyrazine-containing compounds | Pyrazine derivative | Antimicrobial |

| N-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazole | Hybrid compound | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, and how can reaction conditions influence yield?

- Methodology :

- Step 1 : Synthesize the thiazole-4-carboxylic acid core via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives .

- Step 2 : Couple the carboxylic acid with 3-methoxypropylamine using coupling agents like HBTU or EDCI in polar aprotic solvents (e.g., DMF) under inert atmospheres. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize side products .

- Step 3 : Introduce the pyrazin-2-yl moiety via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Control temperature (80–100°C) and base (e.g., Na₂CO₃) to enhance selectivity .

- Yield Optimization : Use preparative HPLC for purification (>98% purity) and monitor intermediates via TLC .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxypropyl chain integration (δ 3.3–3.5 ppm for OCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 333.12; observed = 333.10 ± 0.02) .

- HPLC-PDA : Assess purity (>98%) using C18 columns (MeCN/H₂O gradient, retention time ~8.2 min) .

Q. How should researchers design initial biological activity screens for this compound?

- Target Selection : Prioritize kinases (e.g., PI3K, EGFR) and apoptosis pathways based on structural analogs with pyrazine-thiazole motifs .

- Assays :

- In vitro kinase inhibition (IC₅₀ determination via ADP-Glo™ assays).

- Antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Substituent Variation :

- Pyrazine Ring : Replace with pyridine or pyrimidine to assess π-π stacking interactions .

- Methoxypropyl Chain : Modify length (e.g., ethoxypropyl) or substituents (e.g., hydroxyl) to evaluate solubility and target binding .

Q. How to resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in IC₅₀ values for PI3K inhibition (Study A: 0.5 µM; Study B: 5 µM).

- Troubleshooting :

- Assay Conditions : Compare buffer pH, ATP concentrations, and incubation times .

- Compound Stability : Test degradation in DMSO stock solutions over 72 hours via LC-MS .

- Cell Line Variability : Validate genetic profiles (e.g., PTEN status in cancer cells) .

Q. What strategies identify the compound’s primary biological targets?

- Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down binding proteins from cell lysates .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .

- SPR Analysis : Measure real-time binding kinetics (KA > 1 × 10⁵ M⁻¹ suggests high affinity) .

Q. How to assess metabolic stability and degradation pathways?

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .

- Degradation Products : Identify oxidative metabolites (e.g., N-oxide formation on pyrazine) using HRMS/MS .

Q. Can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET Prediction : Use SwissADME to optimize LogP (target 2–3) and reduce CYP3A4 inhibition risk .

- MD Simulations : Simulate compound-membrane interactions (e.g., POPC bilayers) to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.